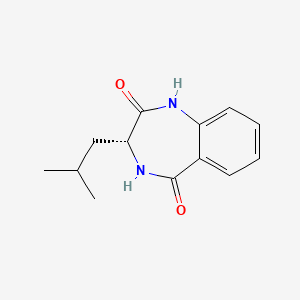

(3R)-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Description

(3R)-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a chiral benzodiazepine-dione derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. Its structure features a stereospecific (3R)-configured 2-methylpropyl (isobutyl) substituent at position 3 and two ketone groups at positions 2 and 4. Key properties include:

Properties

IUPAC Name |

(3R)-3-(2-methylpropyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-8(2)7-11-13(17)14-10-6-4-3-5-9(10)12(16)15-11/h3-6,8,11H,7H2,1-2H3,(H,14,17)(H,15,16)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMSPSNUIDGTME-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1C(=O)NC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R)-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine class, which is widely recognized for its pharmacological properties. This article explores its biological activity, focusing on its effects on the central nervous system (CNS), potential therapeutic applications, and safety profile based on various research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C13H16N2O2 |

| Molecular Weight | 232.28 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Storage Temperature | 4 °C |

CNS Effects

Research indicates that compounds within the benzodiazepine family often exhibit anxiolytic (anti-anxiety), sedative, and muscle relaxant properties. The specific activity of this compound has been explored in various studies.

- Anxiolytic Activity : A study involving a related benzodiazepine derivative demonstrated significant anxiolytic effects in behavioral tests such as the light-dark box and open field tests. Doses of 10 mg/kg showed a marked reduction in anxiety-like behavior compared to control groups .

- Sedative Effects : While traditional benzodiazepines often induce sedation at therapeutic doses, the new derivatives may exhibit varied sedative profiles. In some cases, sedation was only observed at higher doses (e.g., 10 mg/kg), suggesting a potential for selective anxiolysis without pronounced sedation .

Immunomodulatory Effects

Another area of interest is the immunomodulatory effects of benzodiazepines. Research has shown that certain benzodiazepine derivatives can influence immune responses by affecting natural killer (NK) cell activity and T cell proliferation. The compound's analogs have been noted to suppress NK cell functions significantly .

Safety and Toxicity

The safety profile of this compound has not been extensively documented in public databases; however, general observations from related compounds suggest that:

- Toxicity Studies : In studies involving similar benzodiazepines, doses above 10 mg/kg resulted in observable toxicity signs such as liver lesions and altered organ weights. Chronic administration did not lead to significant mortality but indicated potential for organ-specific effects .

- LD50 Values : The determination of LD50 values is crucial for understanding the safety margins of these compounds. While specific values for this compound are not readily available, related studies provide insights into expected toxicity levels.

Case Studies

A notable case study involved a new benzodiazepine derivative designed for CNS activity. This study evaluated its pharmacological profile in Swiss mice over various behavioral tests and toxicity assessments. The findings indicated that while some derivatives showed promising anxiolytic properties with manageable toxicity profiles at lower doses (1 mg/kg), higher doses raised concerns regarding organ health and overall safety .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations: Benzodiazepine vs. Piperazine Diones

The target compound shares a diketopiperazine-like scaffold (two ketones on a nitrogen-containing ring) with marine-derived diketopiperazines, such as albonoursin and (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione . However, critical differences include:

- Ring Size : Benzodiazepine-diones (7-membered ring) vs. piperazine-diones (6-membered ring).

- Substituents : The target compound’s isobutyl group contrasts with marine analogs’ benzylidene or hydroxypropylidene moieties.

Table 1: Structural and Functional Comparison with Piperazine-Diones

Substituent-Driven Variations in Benzodiazepine-Diones

The isobutyl group in the target compound distinguishes it from other benzodiazepine-diones:

(3R)-3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

- Substituent : Ethyl group at position 3, methyl at position 1.

- Molecular Weight : 218.25 g/mol (smaller than the target compound).

(3R)-3-[(2S)-butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

- Substituent : (2S)-butan-2-yl (sec-butyl) group.

- Stereochemistry : The (2S) configuration introduces distinct spatial orientation vs. the target’s isobutyl.

- Molecular Weight : 232.28 g/mol (identical to the target compound).

- Implications : Branching differences (sec-butyl vs. isobutyl) may affect solubility or intermolecular interactions .

Table 2: Substituent Comparison in Benzodiazepine-Diones

Functional Group Additions in Heterocyclic Hybrids

Some derivatives integrate benzodiazepine-diones with other pharmacophores, such as coumarin or tetrazole moieties (e.g., compound 4g and 4h in ). These hybrids exhibit enhanced structural complexity but lack direct comparability to the target compound due to divergent biological targets and synthetic pathways .

Q & A

Basic Research Questions

Q. How is the stereochemical configuration of (3R)-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione experimentally validated?

- Methodology :

-

Chiral Resolution : Use chiral HPLC or capillary electrophoresis to separate enantiomers and confirm the (3R) configuration.

-

X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical assignment.

-

NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE effects to infer spatial arrangements of substituents.

-

Reference Standards : Compare optical rotation or circular dichroism (CD) spectra with known (3R)-configured analogs .

- Data Example :

-

In related 1,4-benzodiazepine derivatives, H NMR coupling constants between C3-H and adjacent protons (e.g., 3.5–4.0 Hz for trans-diaxial interactions) help distinguish stereoisomers .

Q. What synthetic routes are reported for preparing this compound?

- Methodology :

-

Condensation Reactions : React 3-(pyrrol-1-yl)-propylamine derivatives with substituted benzotriazole intermediates under acidic conditions (e.g., CHCl₃ with p-TsOH) to form the diazepine ring. Yields typically range from 51–55% .

-

Cyclization Strategies : Use microwave-assisted synthesis or reflux conditions to optimize ring closure efficiency.

-

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures .

- Data Example :

-

A reported synthesis of a similar compound achieved 55% yield via condensation of 3-(pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole in CHCl₃ .

Advanced Research Questions

Q. How can synthetic yields of (3R)-configured benzodiazepinediones be improved while maintaining stereochemical purity?

- Methodology :

-

Catalyst Screening : Test Brønsted acids (e.g., camphorsulfonic acid) or Lewis acids (e.g., ZnCl₂) to enhance reaction kinetics and selectivity.

-

Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while toluene can reduce side reactions.

-

Dynamic Kinetic Resolution : Employ chiral catalysts to racemize undesired enantiomers during synthesis .

- Data Contradiction :

-

While p-TsOH in CHCl₃ yields ~55% , alternative methods using ionic liquids or microwave irradiation remain unexplored for this compound.

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR, IR) for structurally similar benzodiazepinediones?

- Methodology :

-

Computational Modeling : Compare experimental H/C NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set).

-

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out isobaric interferences.

-

Cross-Validation : Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals in crowded spectra .

- Case Study :

-

For a related compound, discrepancies in carbonyl stretching frequencies (IR) were resolved by identifying hydrogen-bonding interactions in the solid state via X-ray crystallography .

Q. How does the substitution pattern at C3 influence the pharmacological activity of 1,4-benzodiazepinediones?

- Methodology :

-

Structure-Activity Relationship (SAR) : Synthesize analogs with varying C3 substituents (e.g., ethyl, isobutyl) and test binding affinity to GABAₐ receptors via radioligand assays.

-

Molecular Docking : Simulate interactions between the C3-(2-methylpropyl) group and receptor hydrophobic pockets (e.g., using AutoDock Vina).

-

In Vivo Studies : Compare anxiolytic or sedative effects in rodent models using elevated plus-maze or pentobarbital-induced sleep tests .

- Data Example :

-

N-Alkyl derivatives of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepinones showed variable activity depending on alkyl chain length, with methyl groups favoring receptor binding .

Q. What are the best practices for handling and storing this compound in laboratory settings?

- Methodology :

-

Storage : Store at 4°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation.

-

Safety Protocols : Use fume hoods for synthesis/purification steps; wear nitrile gloves and safety goggles.

-

Waste Disposal : Neutralize acidic residues with 2 M NaOH before disposal, adhering to local hazardous waste regulations .

- Regulatory Note :

-

While specific toxicity data for this compound are limited, structurally related benzodiazepines are classified as skin/eye irritants (CLP Category 2) .

Key Research Gaps

- Long-term stability studies under varying pH/temperature conditions.

- In vivo pharmacokinetic profiling (e.g., half-life, metabolite identification).

- Comparative efficacy studies against clinically used benzodiazepines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.